CT-2584 - 166981-13-1

CT-2584

Catalog Number: EVT-265489
CAS Number: 166981-13-1
Molecular Formula: C30H55N5O3
Molecular Weight: 533.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(11-(Dodecylamino)-10-hydroxyundecyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione is an oxopurine.
CT-2584 has been used in trials studying the treatment of Prostate Cancer.
CT2584 is a lipid metabolism and phosphatidic acid modulator, with potential antineoplastic activity. Upon administration, CT-2584 inhibits phospholipid signaling which may inhibit tumor cell proliferation.
Overview

CT-2584, also known as 111-dodecylamino-10-hydroxyundecyl-3,7-dimethylxanthine, is a synthetic compound that has garnered attention in the field of pharmacology for its potential therapeutic applications. This compound is classified under the category of xanthine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.

Source

CT-2584 was developed through a series of synthetic processes aimed at enhancing the pharmacological properties of existing xanthine compounds. The specific synthesis and characterization details are crucial for understanding its potential applications in scientific research and medicine.

Classification

CT-2584 falls under the classification of organic compounds, specifically as a xanthine derivative. Xanthines are purine bases that play significant roles in various biological processes and are commonly found in caffeine and theobromine.

Synthesis Analysis

Methods

The synthesis of CT-2584 involves several steps that typically include the modification of existing xanthine structures to enhance their bioactivity. The process often utilizes techniques such as:

  • Alkylation: Introducing long-chain alkyl groups to improve solubility and bioavailability.
  • Hydroxylation: Adding hydroxyl groups to enhance interaction with biological targets.

Technical Details

The synthesis route for CT-2584 has not been extensively detailed in the literature, but it likely involves the following key steps:

  1. Starting Material: The synthesis begins with a suitable xanthine precursor.
  2. Reagents: Common reagents may include alkyl halides for alkylation and hydroxylating agents.
  3. Conditions: Reactions are typically carried out under controlled temperature and pressure to optimize yield.
Molecular Structure Analysis

Structure

The molecular structure of CT-2584 can be represented as follows:

  • Chemical Formula: C₁₈H₃₁N₃O₃
  • Molecular Weight: Approximately 325.46 g/mol

The structure features a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its unique properties.

Data

The structural data can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): To determine the arrangement of atoms.
  • Mass Spectrometry: For molecular weight confirmation and structural elucidation.
Chemical Reactions Analysis

Reactions

CT-2584 can participate in various chemical reactions typical of xanthine derivatives, including:

  • Hydrolysis: In aqueous environments, leading to the formation of active metabolites.
  • Oxidation: Potentially enhancing its reactivity and interaction with cellular targets.

Technical Details

Understanding these reactions is essential for predicting the behavior of CT-2584 in biological systems. Kinetic studies may be employed to assess reaction rates and mechanisms.

Mechanism of Action

Process

CT-2584's mechanism of action is primarily linked to its ability to modulate pathways involved in inflammation and cellular proliferation. It is believed to act by:

  1. Inhibition of Enzymes: Targeting specific enzymes involved in inflammatory responses.
  2. Receptor Interaction: Binding to adenosine receptors, which play a crucial role in various physiological processes.

Data

Research indicates that CT-2584 may exhibit selective activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

CT-2584 exhibits several notable physical properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents, necessitating careful handling during experiments.
Applications

CT-2584 has several promising applications in scientific research:

  1. Pharmacological Research: Investigated for its anti-inflammatory and anti-cancer properties.
  2. Biochemical Studies: Used as a tool compound to explore adenosine receptor signaling pathways.
  3. Drug Development: Potential lead compound for developing new therapeutic agents targeting inflammatory diseases or cancer.
Introduction to CT-2584 as a Phospholipid Metabolism Modulator

CT-2584 (1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate) represents a novel class of antineoplastic agents designed to disrupt cancer cell survival by targeting fundamental phospholipid metabolic pathways. This small molecule inhibitor emerged from rational drug design approaches focused on the critical role of phospholipids in maintaining membrane integrity and facilitating oncogenic signal transduction. Unlike conventional cytotoxic agents, CT-2584 specifically modulates phosphatidic acid metabolism and inhibits key enzymes involved in phospholipid biosynthesis, thereby inducing selective cytotoxicity against tumor cells while potentially sparing normal tissues [6] [8]. Its unique mechanism positions CT-2584 as a promising candidate for targeting cancer's metabolic dependencies, particularly in malignancies driven by dysregulated lipid signaling pathways.

Role of Phosphatidic Acid in Oncogenic Signaling Pathways

Phosphatidic acid (PA) serves as a central lipid second messenger in multiple oncogenic signaling cascades that drive cancer progression. This glycerophospholipid is generated through multiple pathways, including phospholipase D (PLD)-mediated hydrolysis of phosphatidylcholine and diacylglycerol kinase (DGK)-mediated phosphorylation of diacylglycerol. PA directly interacts with and activates critical signaling nodes in cancer cells:

  • mTOR Pathway Activation: PA binds to the FK506-binding protein-12-rapamycin binding (FRB) domain of mTOR, facilitating mTOR complex assembly and activation, thereby promoting protein synthesis, cell growth, and proliferation [2].
  • MAPK/ERK Signaling: PA participates in Ras/Raf/MEK/ERK pathway activation through direct interaction with SOS and Raf kinases, enhancing mitogenic signaling and cell cycle progression [9].
  • Cytoskeletal Remodeling: PA regulates Rho GTPases and influences actin dynamics, promoting cancer cell migration, invasion, and metastatic dissemination [2].
  • DNA Damage Response: PA generation increases following DNA damage and contributes to repair mechanisms that confer therapeutic resistance [2].

Table 1: Key Oncogenic Signaling Pathways Regulated by Phosphatidic Acid

Signaling PathwayMechanism of PA InvolvementOncogenic Outcomes
PI3K/AKT/mTORDirect binding and activation of mTOR complexesEnhanced protein translation, cell growth, autophagy suppression
Ras/MAPKRecruitment and activation of Raf kinasesIncreased proliferation, differentiation blockade
Cytoskeletal DynamicsActivation of Rho GTPases (RhoA, Rac1)Cell migration, invasion, metastasis
Growth Factor SignalingPlatform for receptor dimerization/activationSustained mitogenic signaling
Survival PathwaysRegulation of PKCζ and PDK1Apoptosis resistance, therapeutic resistance

Cancer cells exhibit increased PA production through the overexpression of PLD isoforms (PLD1 and PLD2), creating a self-sustaining loop that drives oncogenic transformation and tumor progression. The PLD-PA axis contributes to the transformed phenotype in various malignancies, including breast, ovarian, and gastrointestinal cancers [2] [6]. Additionally, PA serves as a precursor for other oncogenic lipids, including lysophosphatidic acid (LPA), which activates G-protein-coupled receptors to stimulate proliferation, angiogenesis, and evasion of cell death mechanisms [2]. The centrality of PA in multiple cancer hallmarks establishes it as a compelling target for therapeutic intervention.

Rationale for Targeting Phospholipid Biosynthesis in Cancer Therapeutics

The strategic targeting of phospholipid biosynthesis represents a promising approach in cancer therapeutics due to the unique metabolic dependencies of malignant cells. Cancer cells undergo profound metabolic reprogramming to meet the biosynthetic demands of rapid proliferation, with phospholipid metabolism occupying a central role:

  • Membrane Biogenesis Requirements: Rapidly dividing cancer cells require substantial phospholipid production, particularly phosphatidylcholine (PC), to generate new cellular membranes. The rate-limiting enzyme CTP:phosphocholine cytidylyltransferase (CCT) is frequently upregulated in tumors to meet this demand [8].
  • Redox Homeostasis Maintenance: Phospholipid metabolic pathways intersect with cellular antioxidant systems. The pentose phosphate pathway (PPP) generates NADPH necessary for redox balance, and phospholipid biosynthesis consumes choline derivatives that influence methylation reactions critical for epigenetic regulation [9]. Inhibition of these pathways disrupts the delicate redox equilibrium in cancer cells.
  • Signaling Hub Function: Phospholipids serve as reservoirs for secondary messengers. Beyond PA, phosphatidylinositol derivatives (PIP, PIP2, PIP3) regulate PI3K/AKT signaling, while sphingolipids such as ceramide and sphingosine-1-phosphate (S1P) govern cell fate decisions [9].
  • Therapeutic Resistance Mechanisms: Alterations in phospholipid metabolism contribute to chemotherapy resistance. Changes in membrane composition affect drug permeability, while lipid-mediated signaling activates survival pathways that counteract treatment-induced stress [2].

The enzyme CTP:choline-phosphate cytidylyltransferase (CCT) represents a particularly attractive target as it catalyzes the formation of CDP-choline, an essential precursor in the Kennedy pathway for phosphatidylcholine biosynthesis [8]. Cancer cells exhibit increased CCT activity to support membrane biogenesis, creating a metabolic vulnerability that can be exploited therapeutically. Targeting this enzyme disrupts the phosphatidylcholine:phosphatidylinositol ratio, compromising membrane integrity and function in rapidly proliferating tumor cells while potentially having less impact on quiescent normal cells with lower metabolic demands.

CT-2584: Discovery and Mechanistic Classification

CT-2584 emerged from systematic efforts to develop pharmacological agents targeting phospholipid metabolism as an anticancer strategy. The compound was rationally designed as a structural analog of choline to competitively inhibit CTP:choline-phosphate cytidylyltransferase (CCT), the rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine biosynthesis [8]. Preclinical characterization revealed its unique mechanism:

  • Molecular Mechanism: CT-2584 specifically inhibits CCT, leading to the accumulation of phosphocholine and reduction of CDP-choline pools. This disruption shunts metabolic flux toward phosphatidylinositol (PI) synthesis while decreasing phosphatidylcholine (PC) production. The resulting alteration in the PC:PI ratio compromises membrane fluidity and integrity, particularly in the endoplasmic reticulum and mitochondria [8].
  • Cellular Consequences: The altered phospholipid composition triggers endoplasmic reticulum stress, disrupts calcium homeostasis, and impairs mitochondrial function through loss of membrane potential. This culminates in caspase activation and apoptotic cell death. Additionally, CT-2584 interferes with phosphatidic acid-dependent signaling pathways, further disrupting oncogenic signaling networks [6] [8].
  • Structural Features: The compound features a xanthine core (3,7-dimethylxanthine) linked to a lipophilic dodecylamino-hydroxyundecyl chain via a nitrogen atom. This unique structure combines a hydrophilic purine-like moiety with a hydrophobic alkyl chain, enabling membrane integration and enzyme interaction [8]. The methane sulfonate salt form (CT-2584 HMS) enhances solubility for clinical administration [6].

Figure 1: Structural Formula of CT-2584 (1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine methane sulfonate)

O║O                         CH₃║                         ││                  CH₃─N─C─N─(CH₂)₁₁─NH─(CH₂)₁₀─OH║                 ╱ ╲   ╱N─C─N─(CH₂)₁₀─CH₃    C╱   ╲   ╲         │C     C─N─C        CH₃║     ║   ║O     O   CH₃+ CH₃SO₃⁻

Table 2: Preclinical and Early Clinical Development Summary of CT-2584

Development PhaseKey FindingsReference
In Vitro ActivityCytotoxic against diverse tumor cell lines, including multidrug-resistant models; IC₅₀ values in low micromolar range [8]
Mechanistic StudiesDose-dependent CCT inhibition; increased PI:PC ratio (3-5 fold); mitochondrial membrane depolarization [8]
In Vivo EfficacyTumor growth inhibition in xenograft models (dose-dependent) [6]
Phase I Clinical Trial DesignContinuous IV infusion (6 hours daily × 5 days every 3 weeks); 30 patients with advanced solid tumors [6]
Clinical PharmacokineticsLinear kinetics; mean elimination t½ = 7.3 hours; proportional Cₘₐₓ and AUC to dose [6]
Clinical Activity1 partial response (pleural mesothelioma); disease stabilization in several patients [6]

Preclinical evaluation demonstrated that CT-2584 exhibits cytotoxic activity against a broad spectrum of human tumor cell lines, including those with multidrug-resistant phenotypes [8]. This activity profile suggested potential utility in overcoming common resistance mechanisms. The compound progressed to clinical evaluation based on its unique mechanism of action and favorable therapeutic window in preclinical toxicology studies.

A phase I pharmacologic study evaluated CT-2584 HMS administered as a continuous intravenous infusion for 6 hours daily for 5 consecutive days every 3 weeks in 30 patients with advanced solid tumors [6]. Pharmacokinetic analysis revealed dose-proportional increases in plasma concentration (Cₘₐₓ) and area under the curve (AUC) with a mean elimination half-life of 7.3 hours. Dose escalation was halted at 585 mg/m² due to dose-limiting malaise and lethargy. Notably, one patient with pleural mesothelioma achieved a confirmed partial response, providing clinical proof-of-concept for its mechanism of action [6]. The trial established 520 mg/m² daily for 5 days as a suitable dose for phase II investigations and suggested exploration of alternative schedules to mitigate fatigue-related toxicities.

Properties

CAS Number

166981-13-1

Product Name

CT-2584

IUPAC Name

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione

Molecular Formula

C30H55N5O3

Molecular Weight

533.8 g/mol

InChI

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3

InChI Key

MZNMZWZGUGFQJP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Solubility

Soluble in DMSO

Synonyms

1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine
CT 2584
CT-2584
CT2584

Canonical SMILES

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.